molecular formula C6H10Cl2N2O2S B2848956 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 2138164-30-2

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B2848956
CAS No.: 2138164-30-2
M. Wt: 245.12
InChI Key: HQSGLERLGUPBGO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride (CAS 2138164-30-2) is a high-purity chemical reagent designed for advanced research applications. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and approved drugs . The thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur, which contributes to its aromaticity and allows it to participate in various donor-acceptor and nucleophilic reactions, making it a versatile synthon for developing new chemical entities . Researchers value this specific derivative as a key building block in drug discovery, particularly for the synthesis and optimization of novel therapeutic agents. Thiazole-containing compounds have demonstrated a diverse spectrum of pharmacological activities, including antitumor, antibacterial, and antifungal effects . Furthermore, structurally similar carboxythiazole compounds have been identified as critical precursors in fundamental biochemical pathways, such as thiamin (Vitamin B1) biosynthesis, highlighting the significance of this compound class in biochemical and metabolic studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c1-3-5(6(9)10)8-4(2-7)11-3;;/h2,7H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSGLERLGUPBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138164-30-2
Record name 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride
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Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. The thiazole ring is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications to the thiazole structure can enhance its efficacy against various bacterial strains, including resistant strains, showcasing its potential as a lead compound in antibiotic development .

2. Anticancer Research

Thiazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For instance, studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiazole derivatives and their biological evaluation against cancer cell lines. The results indicated that compounds similar to 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride exhibited significant cytotoxicity against human cancer cell lines, suggesting a pathway for further development .

Biochemical Research

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain proteases and kinases, which are critical in various diseases including cancer and metabolic disorders. This inhibition can lead to the development of novel therapeutic strategies targeting these enzymes .

2. Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to target sites on proteins involved in disease processes, paving the way for rational drug design .

Agricultural Applications

1. Plant Growth Regulation

Recent investigations into the use of thiazole derivatives as plant growth regulators have shown promising results. The compound may influence plant growth by modulating hormonal pathways or enhancing stress resistance, which could be beneficial in agricultural practices .

Data Summary Table

Application AreaSpecific UseFindings/Case Study Reference
AntimicrobialDevelopment of new antibioticsActivity against resistant bacterial strains
AnticancerInducing apoptosis in cancer cellsCytotoxicity against human cancer cell lines
Biochemical ResearchEnzyme inhibitionInhibition of proteases and kinases
AgriculturalPlant growth regulationModulation of hormonal pathways in plants

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Modified Alkyl Chains

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride (Target) C₆H₁₀Cl₂N₂O₂S 245.13 2-aminomethyl, 5-methyl, 4-carboxylic acid 95%
2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride C₇H₁₂Cl₂N₂O₂S 259.04* 2-aminoethyl instead of aminomethyl 95%
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride C₇H₁₂Cl₂N₃O₂S 272.97* Extended aminoethyl chain at position 2 Not specified

Key Findings :

  • Aminoethyl vs.
  • Solubility: All dihydrochloride salts share high water solubility, but bulkier substituents (e.g., aminoethyl) may slightly reduce solubility compared to the aminomethyl variant.

Heterocycle and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
4-Amino-2-methyl-5-phenylthiazole Hydrochloride C₁₀H₁₁ClN₂S 226.72 5-phenyl substitution; lacks carboxylic acid
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride C₁₀H₁₅ClN₂O₂S 262.52* 5-ester group; cyclopropylamino substituent
3-(Aminomethyl)-5-tert-butylfuran-2-carboxylic acid C₁₀H₁₅NO₃ 197.23* Furan core; tert-butyl group

Key Findings :

  • Thiazole vs. Furan : The thiazole core (with sulfur and nitrogen) offers greater stability and hydrogen-bonding capacity compared to furan derivatives, which may limit pharmacological utility .
  • Carboxylic Acid vs. Ester : The target compound’s 4-carboxylic acid group increases acidity and reactivity, whereas the ethyl ester in ’s compound improves lipophilicity, favoring membrane permeability .

Table: Property Comparison

Property Target Compound 5-Phenyl Thiazole Ethyl Ester Derivative
Aqueous Solubility High (dihydrochloride) Moderate (hydrochloride) Low (ester group)
Lipophilicity (LogP) Moderate High High
Bioavailability Suitable for IV/oral Limited (low solubility) High (ester hydrolysis)

Research Insights :

  • The dihydrochloride salt in the target compound optimizes solubility for drug formulation, whereas ester derivatives (e.g., ) may serve as prodrugs .
  • Substituents like phenyl groups () or tert-butyl groups () introduce steric effects that could hinder binding to biological targets .

Biological Activity

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride, with the CAS number 2138164-30-2, is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C6_6H10_{10}Cl2_2N2_2O2_2S
  • Molecular Weight : 245.13 g/mol
  • Structure : The compound features a thiazole ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains.

CompoundTarget OrganismZone of Inhibition (mm)Concentration (µg/disk)
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acidE. coli15-19500
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acidSalmonella typhi15-19500

These results suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, the structure activity relationship (SAR) studies indicate that modifications in the thiazole ring significantly affect cytotoxicity.

Case Study:
In a study investigating various thiazole derivatives for anticancer activity, it was found that compounds with specific substitutions on the thiazole ring exhibited lower IC50_{50} values against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin.

CompoundCell LineIC50_{50} (µg/mL)
Compound A (similar structure)A-431 (skin cancer)1.98 ± 1.22
Compound B (similar structure)Jurkat (leukemia)1.61 ± 1.92

This data highlights the potential of thiazole derivatives in targeting cancer cells effectively .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Thiazoles have been shown to inhibit enzymes crucial for tumor growth and microbial survival.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis are common mechanisms observed in thiazole derivatives.

Q & A

Q. What are the established synthetic routes for 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride, and how can purity be validated?

The compound is typically synthesized via multi-step reactions involving cyclization of substituted thiazole precursors. A common method includes condensation of 3-formyl-indole derivatives with aminothiazole intermediates under acidic reflux conditions (e.g., acetic acid, 3–5 hours) . Post-synthesis, purity is validated using HPLC with internal standards (e.g., deuterated analogs) and mass spectrometry. Analytical protocols often involve derivatization with agents like MtBSTFA for improved chromatographic resolution, followed by calibration curves for quantification .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve small-molecule structures. These tools are robust for handling high-resolution data and twinned crystals, ensuring accurate bond-length and angle measurements .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?

Initial screening uses broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal susceptibility is tested via agar diffusion against C. albicans. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are critical to validate results .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence pharmacokinetic properties and target binding?

Comparative studies with analogs (e.g., bromophenyl or methylphenyl derivatives) reveal that the 4-chlorophenyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Molecular docking simulations show that the aminomethyl group at position 2 increases hydrogen bonding with kinase ATP-binding pockets, explaining its role as a kinase inhibitor precursor .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, serum proteins) or impurity profiles. Methodological harmonization includes:

  • Standardizing cell lines (e.g., HEK293 for kinase assays).
  • Validating compound stability under assay conditions via LC-MS.
  • Using isotopic labeling (e.g., ¹⁵N) to track metabolic degradation .

Q. How can reaction yields be optimized in large-scale synthesis?

Yield improvement focuses on:

  • Catalytic optimization: Switching from acetic acid to p-toluenesulfonic acid enhances cyclization efficiency.
  • Solvent selection: Replacing ethanol with DMF improves solubility of intermediates.
  • Temperature control: Stepwise heating (70°C → 100°C) reduces side-product formation .

Q. What advanced techniques elucidate its mechanism of action in kinase inhibition?

  • Biochemical assays: Fluorescence polarization (FP) assays measure competitive binding against ATP in kinases like EGFR.
  • Structural biology: Co-crystallization with target kinases (e.g., CDK2) followed by SHELX-refined X-ray diffraction identifies key binding residues.
  • Computational modeling: MD simulations predict residence time and allosteric effects .

Methodological Considerations Table

Aspect Technique Key Parameters References
Synthesis Acid-catalyzed cyclizationReflux time, catalyst (AcOH vs. p-TsOH)
Purity Analysis HPLC with deuterated internal standardsColumn: C18, mobile phase: MeCN/H₂O + 0.1% FA
Structural Analysis SHELXL refinementResolution < 1.0 Å, R-factor < 0.05
Bioactivity Screening Broth microdilution (CLSI guidelines)Incubation: 18–24 hrs, 37°C
Mechanistic Studies FP kinase assaysλₑₓ = 485 nm, λₑₘ = 528 nm

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